molecular formula C16H24N2O3S2 B4875521 1-(3-cyclopentylpropanoyl)-4-(2-thienylsulfonyl)piperazine

1-(3-cyclopentylpropanoyl)-4-(2-thienylsulfonyl)piperazine

Cat. No.: B4875521
M. Wt: 356.5 g/mol
InChI Key: GXDVEMYTFVYDNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-cyclopentylpropanoyl)-4-(2-thienylsulfonyl)piperazine, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives, which are known to have a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 1-(3-cyclopentylpropanoyl)-4-(2-thienylsulfonyl)piperazine is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to modulate the activity of the glutamate system, which is involved in learning and memory.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to increase the activity of the antioxidant enzyme superoxide dismutase, which may contribute to its anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-cyclopentylpropanoyl)-4-(2-thienylsulfonyl)piperazine in lab experiments is that it has been extensively studied and has a well-established pharmacological profile. This makes it a useful tool for studying the role of the 5-HT1A receptor in various physiological and pathological processes. However, one limitation of using this compound is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on 1-(3-cyclopentylpropanoyl)-4-(2-thienylsulfonyl)piperazine. One area of interest is its potential use in the treatment of psychiatric disorders such as anxiety and depression. Another area of interest is its potential use in the treatment of neuropathic pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological systems. Finally, there is a need for the development of new analogs of this compound with improved pharmacological properties, such as increased solubility and selectivity.

Scientific Research Applications

1-(3-cyclopentylpropanoyl)-4-(2-thienylsulfonyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain, as well as for its potential as a cognitive enhancer. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects.

Properties

IUPAC Name

3-cyclopentyl-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S2/c19-15(8-7-14-4-1-2-5-14)17-9-11-18(12-10-17)23(20,21)16-6-3-13-22-16/h3,6,13-14H,1-2,4-5,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDVEMYTFVYDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-cyclopentylpropanoyl)-4-(2-thienylsulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-cyclopentylpropanoyl)-4-(2-thienylsulfonyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(3-cyclopentylpropanoyl)-4-(2-thienylsulfonyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(3-cyclopentylpropanoyl)-4-(2-thienylsulfonyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(3-cyclopentylpropanoyl)-4-(2-thienylsulfonyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(3-cyclopentylpropanoyl)-4-(2-thienylsulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.